1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea
Description
1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic urea derivative characterized by three key structural motifs:
- Cyclopropyl group: Attached to the urea nitrogen, this moiety may enhance metabolic stability and conformational rigidity compared to linear alkyl substituents.
- Imidazo[1,2-a]pyridine core: A nitrogen-rich bicyclic heteroaromatic system that likely contributes to target binding via π-π stacking or hydrogen bonding.
- 4-(Trifluoromethyl)phenyl group: A highly lipophilic substituent that improves membrane permeability and strengthens hydrophobic interactions with biological targets.
Properties
IUPAC Name |
1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O/c20-19(21,22)13-4-6-14(7-5-13)24-18(27)26(15-8-9-15)12-16-11-23-17-3-1-2-10-25(16)17/h1-7,10-11,15H,8-9,12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPONSTVSTWZSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 336.4 g/mol. It features an imidazo[1,2-a]pyridine core, which is known for its pharmacological properties. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₄O₂ |
| Molecular Weight | 336.4 g/mol |
| CAS Number | 1448063-37-3 |
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Imidazo[1,2-a]pyridine Core : Achieved through cyclization reactions.
- Attachment of the Cyclopropyl Group : Utilizes cyclopropyl halides under basic conditions.
- Introduction of the Trifluoromethylphenyl Group : This step often employs nucleophilic substitution reactions.
The biological activity of this compound has been attributed to its interaction with various biological macromolecules:
- P2X7 Receptor Antagonism : The compound has been identified as a potent antagonist of the P2X7 receptor, which plays a crucial role in inflammatory processes and pain signaling. Its effective dose (ED50) in rat models is reported to be approximately 2.3 mg/kg, indicating strong potential for therapeutic use in pain management and inflammatory diseases .
- Antimicrobial Activity : Similar compounds within the imidazo[1,2-a]pyridine class have demonstrated moderate antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds was found to be around 250 μg/mL .
Case Studies and Research Findings
Recent studies have explored the structure-activity relationship (SAR) of this compound and its analogs:
- Anti-inflammatory Effects : In vitro assays have shown that derivatives of imidazo[1,2-a]pyridine exhibit significant inhibition of cytokine release (e.g., TNFα and IL-17), suggesting potential applications in treating autoimmune diseases .
- Cytotoxicity Assessments : Studies assessing cytotoxic effects on various cancer cell lines indicated that modifications to the urea moiety can enhance or diminish anticancer properties, highlighting the importance of structural variations in therapeutic efficacy .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | P2X7 Antagonism | MIC (μg/mL) | Notable Activity |
|---|---|---|---|
| 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenylurea | Moderate | 250 | Antimicrobial |
| 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-chlorophenyl)urea | High | 200 | Anti-inflammatory |
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea exhibits potent anticancer activity, particularly against tumors driven by the KRAS G12C mutation. The primary mechanisms include:
- Inhibition of KRAS G12C : The compound acts as a covalent inhibitor of the KRAS G12C protein, disrupting critical RAS signaling pathways essential for cancer cell proliferation and survival .
- Induction of Apoptosis : It promotes programmed cell death in cancer cells, enhancing its therapeutic efficacy .
Synthesis and Evaluation
A series of derivatives based on the urea scaffold have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. For instance:
- Study Findings : In vitro testing against the National Cancer Institute (NCI)-60 human cancer cell lines revealed that compounds similar to this compound showed significant growth inhibition across multiple cancer types .
| Compound | IC50 (µM) | Cancer Cell Lines |
|---|---|---|
| 5a | 0.5 | SK-MEL-5, A498 |
| 5d | 0.8 | MDA-MB-468 |
Mechanistic Studies
Further cellular mechanism studies indicated that this compound could induce apoptosis in a concentration-dependent manner and arrest the cell cycle at the G1 phase . This suggests its potential as a lead compound for developing new anticancer therapies targeting KRAS-driven malignancies.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
Key Observations:
Heterocyclic Core Diversity :
- The target compound’s imidazo[1,2-a]pyridine core distinguishes it from imidazoline (C19/C20) or triazole -containing analogs (Example 5 in ). This difference may influence electronic properties and binding affinity.
- The indazole core in N-cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide () offers a planar aromatic system, contrasting with the fused bicyclic imidazo[1,2-a]pyridine.
Cyclopropyl vs. Linear Alkyl Groups: Cyclopropane’s ring strain and restricted rotation may improve metabolic stability over flexible alkyl chains seen in other urea derivatives.
Functional Group Variations: Urea Linkage: Present in both the target compound and Example 5 derivatives, urea groups facilitate hydrogen bonding with biological targets, such as enzyme active sites. Carboxamide vs. Urea: Carboxamide-containing analogs (e.g., N-cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide) lack the urea’s dual hydrogen-bond donor-acceptor capacity, which may reduce binding potency in certain contexts .
Physicochemical and Pharmacokinetic Properties
While explicit data (e.g., logP, solubility) are absent in the evidence, inferences can be drawn:
- Lipophilicity: The trifluoromethyl group significantly increases logP compared to methoxy or cyano substituents in analogs.
- Metabolic Stability : Cyclopropane’s resistance to CYP450-mediated oxidation may extend half-life relative to compounds with unsubstituted alkyl chains.
- Synthetic Accessibility : The target compound’s synthesis likely parallels Example 5 (), involving urea formation via carbamate intermediates and nucleophilic substitution .
Q & A
Basic: What are the key synthetic challenges in preparing 1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea, and how are they addressed?
Methodological Answer:
The synthesis involves multi-step reactions, including:
- Cyclopropane Ring Formation : Cyclopropylation of imidazo[1,2-a]pyridine derivatives often requires careful control of ring-strain stabilization. Cyclopropane groups may be introduced via [2+1] cycloaddition using carbene precursors under inert conditions .
- Urea Linkage Construction : Reaction of isocyanates or carbamoyl chlorides with amines (e.g., 4-(trifluoromethyl)aniline) under anhydrous conditions. Solvent choice (e.g., THF or DMF) and temperature control (0–25°C) are critical to avoid side reactions like hydrolysis .
- Purification : Column chromatography with silica gel or reverse-phase HPLC is used to isolate the product. Purity is confirmed via ¹H/¹³C NMR (to verify urea NH protons and cyclopropane CH₂ groups) and HRMS (to confirm molecular ion peaks) .
Basic: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
- Spectroscopic Techniques :
- ¹H NMR : Peaks at δ 7.5–8.5 ppm confirm aromatic protons from the imidazopyridine and trifluoromethylphenyl groups. Cyclopropane CH₂ protons appear as a multiplet at δ 1.0–1.5 ppm .
- ¹⁹F NMR : A singlet near δ -60 ppm confirms the CF₃ group .
- IR Spectroscopy : Urea C=O stretching at ~1650 cm⁻¹ and NH stretches at ~3300 cm⁻¹ .
- X-ray Crystallography : Resolves spatial arrangement of the cyclopropyl and imidazopyridine groups, critical for structure-activity relationship (SAR) studies .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Contradictions often arise from:
- Variability in Assay Conditions : Standardize protocols (e.g., cell lines, incubation time, solvent controls). For kinase inhibition assays, use ATP concentration gradients (1–10 mM) to assess competitive binding .
- Metabolite Interference : Perform LC-MS/MS to identify degradation products or metabolites that may alter activity. For example, trifluoromethylphenyl oxidation products can act as false positives .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding poses across different protein conformers. Discrepancies in IC₅₀ values may correlate with receptor flexibility .
Advanced: What experimental design strategies optimize reaction yields for imidazopyridine-urea derivatives?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For urea bond formation, optimize equivalents of carbodiimide coupling agents (e.g., EDCI) using a central composite design .
- Flow Chemistry : Continuous-flow reactors improve reproducibility for exothermic steps (e.g., cyclopropane ring formation). Residence time (30–120 s) and pressure (2–5 bar) are key parameters .
- In Situ Monitoring : Use ReactIR or UV-Vis spectroscopy to track reaction progress and identify intermediates (e.g., isocyanate formation during urea synthesis) .
Advanced: How can computational methods guide SAR studies for this compound?
Methodological Answer:
- Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) predicts electronic effects of the trifluoromethyl group on urea’s hydrogen-bonding capacity. Charge density maps correlate with in vitro potency .
- Free Energy Perturbation (FEP) : Simulate substitutions (e.g., replacing cyclopropyl with cyclohexyl) to predict binding affinity changes for kinase targets. FEP requires explicit solvent models (e.g., TIP3P water) .
- ADMET Prediction : Tools like SwissADME estimate logP (target ≤3.5) and CYP450 inhibition risks. High logP (>4) may necessitate structural modifications (e.g., adding polar groups) .
Basic: What safety precautions are critical during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation of fine powders using fume hoods .
- Waste Disposal : Neutralize urea derivatives with 10% acetic acid before disposal. Collect fluorinated byproducts separately for incineration .
- Acute Toxicity Mitigation : In case of exposure, rinse eyes with saline (15 min) and administer 100% O₂ for respiratory distress .
Advanced: How to address solubility challenges in biological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤1% v/v) with surfactants (e.g., 0.01% Tween-80) to stabilize aqueous suspensions. Validate with dynamic light scattering (DLS) to confirm nanoparticle-free solutions .
- Prodrug Strategies : Introduce phosphate esters at the urea NH group to enhance hydrophilicity. Hydrolytic stability is tested via HPLC at pH 7.4 .
- Crystallization Trials : Screen co-crystals with succinic acid or L-arginine to improve bioavailability. Monitor via PXRD to confirm polymorphic form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
